molecular formula C15H11F3O2 B172975 Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 127783-73-7

Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B172975
CAS No.: 127783-73-7
M. Wt: 280.24 g/mol
InChI Key: QMFIMGLTUKGUQO-UHFFFAOYSA-N
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Description

“Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is an organic compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .


Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of research. Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Finally, trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent .


Molecular Structure Analysis

The molecular formula of “Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is C14H11F3O2 . The average mass is 266.23 Da and the monoisotopic mass is 266.071014 Da .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” include a molecular weight of 204.15 . It is a liquid at room temperature with a refractive index of n20/D 1.451 (lit.) . It has a boiling point of 94-95 °C/21 mmHg (lit.) and a melting point of 13-14 °C (lit.) . The density is 1.268 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Nonlinear Optical Properties : The compound has been studied for its potential in nonlinear optical properties. It shows greater hyperpolarizability than standard nonlinear optical (NLO) materials like urea, making it a candidate for future NLO studies (Mary et al., 2014).

  • Fluorescent Chloride Sensor : Another application is as an optical chloride sensor. This is achieved through Suzuki-Miyaura cross-coupling and selective nitration. The sensor exhibits a change in emission from blue to bright green in the presence of chloride ions (Das, Mohar, & Bag, 2021).

  • Crystal Structure Analysis : The compound's crystal structure has been analyzed, revealing insights into its molecular packing and stability. Such studies are crucial for understanding its chemical properties and potential applications (Zhong et al., 2010).

  • Organic Fluorophore Behavior : It has been demonstrated that the compound can adjust crystal morphology and emission behavior, important for applications in materials science and photonics (Ye et al., 2021).

  • Synthesis of Antimicrobial Agents : The compound has been used in the synthesis of new antimicrobial agents. It has shown a broad spectrum of antimicrobial activities and could be a basis for developing new drugs (Bhat et al., 2016).

  • Metal-Organic Frameworks (MOFs) : It serves as a valuable organic ligand in the synthesis of MOFs, which have applications in gas storage, separation, and catalysis (Ardeleanu et al., 2018).

  • Organocatalysis in Transesterification : The compound has been used in the study of organocatalysis for transesterification reactions, which is important in green chemistry and biofuel production (Ishihara, Niwa, & Kosugi, 2008).

  • Synthesis of Liquid Crystals : The compound has applications in synthesizing liquid crystals, which are used in displays and other optical devices (Drzewiński et al., 2000).

Safety and Hazards

“Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is considered hazardous. It is combustible and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This is due to the importance of trifluoromethylated compounds in the pharmaceutical industry and agrochemicals . Therefore, future research directions may include the development of more efficient and selective methods for the synthesis of trifluoromethylated compounds.

Properties

IUPAC Name

methyl 4-[4-(trifluoromethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-14(19)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFIMGLTUKGUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401989
Record name Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127783-73-7
Record name Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Procedure A′: A suspension of 4-(trifluoromethyl)phenylboronic acid (7.3 g, 38.4 mmol), methyl 4-bromobenzoate (7.44 g, 36.4 mmol), triphenylphosphine (1.21 g, 4.6 mmol), cesium fluoride (11.7 g, 76.8 mmol) and palladium acetate (0.26 g, 1.15 mmol) in degassed DME and methanol is heated at reflux for 24 h. The suspension is cooled to room temperature, filtered, and the resulting filtrate concentrated in vacuo to give a dark solid. This material is taken up in acetone and adsorbed on silica gel, and purified by flash filtration using 500 mL each of 2% to 20% ethyl acetate/hexanes in 2% increments. Fractions containing the product are combined to give the title compound in 92% yield. NMR (CDCl3) 8.10 (d, J=8.4 Hz, 2H), 7.99 (d, J=7.9 Hz, 2H), 7.92 (d, J=8.4 Hz, 2H), 7.83 (d, 8.4 Hz, 2H), 3.58 (s, 3H).
Quantity
7.3 g
Type
reactant
Reaction Step One
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7.44 g
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reactant
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1.21 g
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reactant
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11.7 g
Type
reactant
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Quantity
0 (± 1) mol
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0 (± 1) mol
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solvent
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0.26 g
Type
catalyst
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Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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